Sodium Azide-15N3

Descripción general

Descripción

Sodium Azide-15N3 is an isotopically labeled analogue of sodium azide, where the nitrogen atoms are enriched with the nitrogen-15 isotope. This compound is widely used in various scientific research applications due to its unique properties, including its ability to act as a molecular tag for hyperpolarized magnetic resonance imaging (HP-MRI) and its role in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The common synthesis method for sodium azide involves the “Wislicenus process,” which proceeds in two steps in liquid ammonia. In the first step, ammonia is converted to sodium amide by metallic sodium: [ 2 \text{Na} + 2 \text{NH}_3 \rightarrow 2 \text{NaNH}_2 + \text{H}_2 ] In the second step, sodium amide reacts with nitrous oxide to form sodium azide: [ 2 \text{NaNH}_2 + \text{N}_2\text{O} \rightarrow \text{NaN}_3 + \text{NaOH} + \text{NH}_3 ]

Industrial Production Methods: Industrial production of sodium azide typically follows the same synthetic route but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions, including temperature and pressure, to optimize the production of sodium azide .

Análisis De Reacciones Químicas

Types of Reactions: Sodium Azide-15N3 undergoes various types of chemical reactions, including:

Substitution Reactions: The azide ion is a great nucleophile in nucleophilic substitution reactions (S_N2). It can react with primary and secondary alkyl halides to form alkyl azides.

Reduction Reactions: Sodium azide can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Cycloaddition Reactions: Sodium azide can participate in [3+2] cycloaddition reactions to form triazoles.

Common Reagents and Conditions:

Substitution Reactions: Polar aprotic solvents such as acetonitrile or dimethyl sulfoxide are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas.

Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the reaction.

Major Products:

Substitution Reactions: Alkyl azides.

Reduction Reactions: Primary amines.

Cycloaddition Reactions: Triazoles

Aplicaciones Científicas De Investigación

Sodium Azide-15N3 has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

Biology: Acts as a molecular tag for hyperpolarized magnetic resonance imaging (HP-MRI), allowing for the study of dynamic metabolic and physiological processes.

Medicine: Used in the development of diagnostic agents and as a tool for studying biochemical pathways.

Industry: Employed in the production of airbags and as a preservative in laboratories

Mecanismo De Acción

The mechanism of action of sodium azide-15N3 involves its ability to act as a nucleophile in various chemical reactions. The azide ion can attack electrophilic centers, leading to the formation of new chemical bonds. In hyperpolarized magnetic resonance imaging, the nitrogen-15 isotope provides long-lasting hyperpolarization lifetimes, enhancing the sensitivity and resolution of imaging .

Comparación Con Compuestos Similares

Sodium azide-15N3 can be compared with other azide compounds, such as:

Potassium Azide: Similar in reactivity but differs in solubility and ionic properties.

Ammonium Azide: More explosive and less commonly used in industrial applications.

Organic Azides: Used as intermediates in organic synthesis and have different reactivity profiles compared to inorganic azides.

Uniqueness: this compound is unique due to its isotopic labeling with nitrogen-15, which provides distinct advantages in hyperpolarized magnetic resonance imaging and other scientific research applications .

Actividad Biológica

Sodium Azide-15N3, a nitrogen isotope-labeled derivative of sodium azide (NaN3), has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its synthesis, applications in hyperpolarized magnetic resonance imaging (MRI), and its interaction with biological systems.

Overview of Sodium Azide

Sodium azide is the sodium salt of hydrazoic acid and is known for its roles as a mutagen, antibacterial agent, and explosive compound. Its ability to release nitrogen gas upon decomposition makes it useful in various chemical reactions, particularly in the synthesis of azides and triazoles .

Synthesis of this compound

The synthesis of this compound involves the incorporation of the stable isotope nitrogen-15 into the azide structure. This can be achieved through specific chemical reactions that utilize 15N-labeled precursors. The resulting compound retains the biological activity of sodium azide while providing enhanced tracking capabilities in metabolic studies due to its distinct isotopic signature.

Hyperpolarization for MRI

One of the most significant advancements involving this compound is its application in developing hyperpolarized MRI agents. Hyperpolarization significantly increases the sensitivity of MRI, allowing for better detection of metabolic processes in vivo. Research indicates that 15N-labeled azides can achieve signal enhancements exceeding 300,000-fold with long relaxation times (T1) up to 9.8 minutes . This property makes them suitable for real-time imaging of metabolic activities.

Table 1: Signal Enhancement and T1 Relaxation Times for this compound Derivatives

| Compound | Signal Enhancement (ε) | T1 Relaxation Time (min) |

|---|---|---|

| 15N-Azidoethylcholine | 250,000+ | 8.1 |

| 15N-Azidotyrosine | 142,000 | 9.8 |

| 15N-Azidoalanine | 80,000 | 6.8 |

The ability to hyperpolarize these compounds allows researchers to monitor dynamic biological processes with greater precision. For instance, hyperpolarized 15N-Azidotyrosine has shown promise as a metabolic imaging probe, providing insights into amino acid metabolism .

Interaction with Biological Systems

This compound exhibits various biological activities that can influence cellular functions. As a mutagen, it can induce genetic mutations in microbial systems, which has been utilized in studies investigating mutagenesis and DNA repair mechanisms. Additionally, its antibacterial properties have been explored in developing antimicrobial agents .

Case Study 1: Metabolic Imaging

A study conducted on the use of hyperpolarized this compound derivatives demonstrated their effectiveness in tracking metabolic pathways in cancer cells. Researchers utilized hyperpolarized 15N-Azidoalanine to observe alterations in amino acid metabolism during tumor progression. The results indicated significant changes in the uptake and utilization of labeled amino acids by cancerous tissues compared to healthy tissues .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of this compound against various bacterial strains. The study revealed that while sodium azide is generally toxic to bacteria, the incorporation of the nitrogen isotope did not significantly alter its antibacterial efficacy. This finding suggests that this compound could be utilized in studies examining bacterial resistance mechanisms without compromising its biological activity .

Propiedades

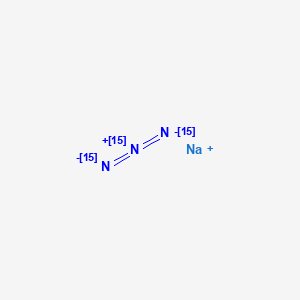

IUPAC Name |

sodium;bis(15N)(azanidylidene)(15N)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N3.Na/c1-3-2;/q-1;+1/i1+1,2+1,3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIPVTKHYLBLMZ-HCULJTSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[N+]=[N-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15N-]=[15N+]=[15N-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N3Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858397 | |

| Record name | Sodium (~15~N_3_)azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.9900960 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015486-10-8 | |

| Record name | Sodium (~15~N_3_)azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.